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Welcome to the technical support center for the analysis of enantiomeric excess (e.e.). This

guide is designed for researchers, scientists, and drug development professionals who

encounter challenges in chiral analysis. In the world of pharmaceuticals, agrochemicals, and

fine chemical synthesis, the ability to accurately quantify the stereochemical purity of a

compound is not just a regulatory necessity but a cornerstone of effective and safe product

development.[1] Enantiomers of the same molecule can have drastically different

pharmacological or biological effects, making precise e.e. determination a critical quality

attribute.

This resource provides in-depth, field-proven insights into the most common analytical

techniques. It moves beyond simple procedural lists to explain the causality behind

experimental choices, empowering you to troubleshoot effectively and develop robust, self-

validating methods.
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Part 1: Frequently Asked Questions (FAQs) - The
Foundations of Chiral Analysis
This section addresses the fundamental concepts and terminology essential for any discussion

of enantiomeric excess.

Q1: What is enantiomeric excess (e.e.) and how is it calculated?

A1: Enantiomeric excess is a measure of the purity of a chiral sample.[2] It quantifies how

much more of one enantiomer is present compared to the other. A sample containing 75% of

the (R)-enantiomer and 25% of the (S)-enantiomer has an e.e. of 50%. A completely pure

sample of one enantiomer has an e.e. of 100%, while a racemic mixture (a 50:50 mix of both

enantiomers) has an e.e. of 0%.[2]

The calculation is straightforward:

From Percentage Composition: % e.e. = |(% Major Enantiomer) - (% Minor Enantiomer)|[3]

From Moles or Peak Area (A): % e.e. = (|A_major - A_minor|) / (A_major + A_minor) * 100[3]

[4]

Q2: What are the primary analytical techniques for determining enantiomeric excess?

A2: The most prevalent and powerful methods are chromatographic. High-Performance Liquid

Chromatography (HPLC) and Gas Chromatography (GC) are the state-of-the-art techniques.[5]

Capillary Electrophoresis (CE) is also a valuable tool, particularly for its low sample

consumption.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often

with the aid of chiral additives.

Q3: What is a Chiral Stationary Phase (CSP) and how does it enable separation?

A3: A Chiral Stationary Phase is the core component of chiral chromatography columns. It is a

solid support material (like silica gel) that has a chiral molecule covalently bonded to its

surface.[6] Enantiomers have identical physical properties in an achiral environment, but they

interact differently with other chiral molecules. The CSP creates a chiral environment inside the

column. As the enantiomeric mixture passes through, one enantiomer will form a more stable,

transient diastereomeric complex with the CSP than the other. This difference in interaction
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strength causes one enantiomer to be retained longer on the column, leading to their

separation in time as they exit.

Q4: What is the difference between direct and indirect chiral separation methods?

A4:

Direct Methods: These methods use a chiral environment to separate the enantiomers

directly. The most common example is chromatography using a Chiral Stationary Phase

(CSP). The enantiomers are separated without any chemical modification.

Indirect Methods: These methods involve chemically reacting the enantiomeric mixture with a

pure, single-enantiomer reagent known as a Chiral Derivatizing Agent (CDA).[7] This

reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have

different physical properties and can therefore be separated using standard, non-chiral

(achiral) chromatography techniques like conventional reversed-phase HPLC.[7] While

effective, this approach has become less common with the widespread availability of high-

performance CSPs.[7]

Part 2: Troubleshooting Guides by Technique
This is the core of the support center, providing specific, actionable solutions to common

experimental problems.

A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely used tool for enantiomeric separations.[8]

However, the high specificity of the interactions involved can also lead to unique challenges.

Q: My enantiomers are not separating (zero or poor resolution). What should I do?

A: This is the most common challenge. The cause is insufficient differential interaction between

the enantiomers and the CSP.

Underlying Cause & Solution 1: Incorrect Column Choice. The "three-point interaction" model

is fundamental; for separation, there must be at least three simultaneous points of interaction

between the analyte and the CSP, with at least one being stereochemically dependent.
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Different CSPs offer different interaction mechanisms (e.g., π-π interactions, hydrogen

bonding, steric hindrance). Your analyte may not be compatible with the chosen phase.

Action: Screen a set of columns with different chiral selectors. Polysaccharide-based

phases (e.g., cellulose or amylose derivatives) and Pirkle-type phases are excellent

starting points due to their broad applicability.[9][10]

Underlying Cause & Solution 2: Suboptimal Mobile Phase. The mobile phase composition

directly influences the interactions. In normal-phase chromatography, the alcohol modifier

competes with the analyte for hydrogen bonding sites on the CSP.

Action (Normal Phase): Systematically decrease the concentration of the alcohol modifier

(e.g., isopropanol, ethanol). This reduces competition and enhances analyte-CSP

interaction, typically increasing retention and improving resolution. Be patient, as some

columns require significant equilibration time (10+ column volumes) after mobile phase

changes.[9]

Action (Reversed Phase): Adjust the organic modifier (acetonitrile or methanol)

concentration and the pH of the aqueous buffer. pH is critical for ionizable analytes, as it

affects their charge state and potential for ionic interactions.

Underlying Cause & Solution 3: Temperature. Temperature affects the thermodynamics and

kinetics of the analyte-CSP interaction.

Action: Decrease the column temperature. Lower temperatures often enhance the stability

of the diastereomeric complexes, leading to better resolution.
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Phase 1: Initial Screening

Phase 2: Optimization

1. Characterize Analyte
(Functional Groups, pKa, Solubility)

2. Select Screening Columns
(e.g., Polysaccharide, Pirkle-Type)

3. Select Screening Mobile Phases
(Normal, Reversed, Polar Organic)

4. Perform Initial Injections

5. Evaluate Results
(Resolution > 1.5?)

No Resolution
(Return to Step 2/3)

Partial Resolution
(Proceed to Optimize)

Good Resolution
(Proceed to Validate)

6. Optimize Mobile Phase
(Modifier %, Additives, pH, Temp)

7. Validate Method
(Robustness, Accuracy, Precision)

Click to download full resolution via product page

Caption: A systematic workflow for developing a robust chiral HPLC method.
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Q: I'm seeing poor peak shape (tailing, fronting, or splitting). What are the causes and

solutions?

A: Poor peak shape compromises resolution and leads to inaccurate quantification.

Peak Tailing: The most common issue, where the back half of the peak is elongated.

Underlying Cause: Secondary retention mechanisms, often involving interactions between

basic analytes and acidic residual silanol groups on the silica support of the column.[11]

Solution 1 (Normal Phase): Add a small amount of an acidic or basic modifier to the mobile

phase. For a basic analyte, add a competing base like triethylamine (TEA) or diethylamine

(DEA) at ~0.1%. This modifier will preferentially interact with the active silanol sites,

preventing the analyte from doing so.

Solution 2 (Reversed Phase): Operate at a lower pH (e.g., pH < 3) to ensure the silanol

groups are fully protonated and less active.[11] Alternatively, use a highly deactivated

(end-capped) column.[11][12]

Peak Splitting or Shoulders: A single peak appears as two or more merged peaks.

Underlying Cause 1: Column Void. A physical void or channel has formed at the head of

the column packing bed. This causes the sample band to split before separation begins.

[13]

Solution: First, try reversing the column and flushing it with a strong solvent. If this doesn't

work, the column may be irreversibly damaged and needs replacement. Using a guard

column can help protect the analytical column.[14]

Underlying Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent

much stronger than the mobile phase, it can cause localized distortion of the separation

process as the sample is injected.[15]

Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than

the mobile phase whenever possible.[13]
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Underlying Cause 3: Blocked Frit. A partially blocked inlet frit can cause uneven flow

distribution onto the column, leading to peak splitting for all peaks in the chromatogram.

[13]

Solution: Replace the column inlet frit if possible, or replace the entire column.[15]

Q: My retention times are drifting. Why is this happening?

A: Unstable retention times make peak identification unreliable and indicate an uncontrolled

variable in the system.

Underlying Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially in

normal-phase mode, can take a long time to fully equilibrate with a new mobile phase.[9] Any

change, even minor, requires re-equilibration.

Solution: Always flush the column with at least 10-20 column volumes of the new mobile

phase before starting analysis. For some columns, this can take an hour or more.[9]

Underlying Cause 2: Temperature Fluctuations. Even small changes in ambient temperature

can affect mobile phase viscosity and separation thermodynamics, causing retention times to

shift.[16]

Solution: Use a column oven to maintain a constant, controlled temperature for the column

and a heat exchanger for the mobile phase before it enters the detector.[17]

Underlying Cause 3: Mobile Phase Composition Change. This can happen if solvents are

evaporating or if one component of a pre-mixed mobile phase is being selectively consumed.

Solution: Keep mobile phase reservoirs capped. Use an online degasser. Prepare fresh

mobile phase daily.[16]

Q: My column seems to have a "memory effect." What is this and how do I deal with it?

A: An "additive memory effect" occurs when acidic or basic modifiers used in a previous

method are retained by the CSP and interfere with the current analysis, altering selectivity and

retention.[18] This is particularly problematic in chiral separations due to their high sensitivity.
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Underlying Cause: Strong adsorption of modifiers (like TFA or TEA) onto the CSP surface.

This "history" of the column can impact the current separation.[18] The supposed steady

state of an equilibrated column can be more of a "saddle point" than a true stable state.[18]

Solution 1: Column Dedication. The most robust solution is to dedicate a specific column to a

single method or a set of methods that use compatible mobile phase systems.[18]

Solution 2: Rigorous Washing Protocol. Develop a validated washing procedure to strip the

column of modifiers between different methods. This is often difficult and may require

extensive flushing with various solvents.

Solution 3: Use a New Column. When developing a new method, using a brand-new column

is advisable to avoid confounding results from the column's history.[18]

CSP Type
Common
Mode

Typical Mobile
Phase

Common
Modifiers

Key
Interaction
Mechanisms

Polysaccharide

(Coated)
Normal Phase

Hexane/Isopropa

nol (90/10)

Acidic: Acetic

Acid

(0.1%)Basic:

DEA (0.1%)

Hydrogen

bonding, π-π,

steric inclusion

Polysaccharide

(Immobilized)

Normal/Reverse

d

Hexane/IPA;

ACN/H₂O

As above; TFA or

Formic Acid

(0.1%) for RP

Broader solvent

compatibility than

coated

Pirkle-Type (e.g.,

Whelk-O® 1)
Normal Phase

Hexane/Ethanol

(80/20)

None typically

needed initially

π-π interactions

(donor-acceptor),

dipole-dipole

Macrocyclic

Glycopeptide
Reversed/Polar

ACN/TEAA

Buffer (pH 4-7)
Methanol, THF

Hydrogen

bonding, ionic,

steric

interactions

Analyte Preparation: Dissolve the sample at ~1 mg/mL in a solvent compatible with the initial

mobile phase (e.g., 50/50 Hexane/IPA for normal phase).
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Column Selection: Choose a set of 3-4 columns with orthogonal selectivities (e.g.,

CHIRALPAK® IA, CHIRALCEL® OD-H, Whelk-O® 1).

System Preparation: Install the first column. Flush the HPLC system thoroughly with the

mobile phase.

Equilibration: Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane:IPA)

at a flow rate of 1 mL/min for at least 30 minutes.

Injection: Inject 5-10 µL of the sample.

Data Acquisition: Run the analysis for a sufficient time to ensure elution of both enantiomers.

Evaluation: Assess the chromatogram for any signs of separation. If no separation is

observed, change the mobile phase composition (e.g., switch alcohol modifier to ethanol, or

change percentage).

Repeat: If no success is found, switch to the next column in the screening set and repeat

steps 3-7. Document all results carefully.

B. Chiral Gas Chromatography (GC)
Chiral GC is highly sensitive and ideal for volatile, thermally stable compounds.[5] It often relies

on cyclodextrin-based stationary phases.[19]

Q: Why is derivatization necessary for my sample, and what are common issues with it?

A: Derivatization is a chemical reaction performed on the analyte before analysis to improve its

chromatographic properties.

Underlying Cause & Rationale: Many chiral compounds (e.g., amino acids, hydroxy acids)

contain polar functional groups (-OH, -NH₂, -COOH). These groups can cause poor peak

shape and are not volatile enough for GC analysis. Derivatization blocks these polar groups,

increasing volatility and thermal stability.

Common Problem 1: Incomplete Reaction. The derivatization reaction does not go to

completion, leaving some of the original analyte. This results in extra peaks and inaccurate

quantification.
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Solution: Re-optimize the reaction conditions. Check the reagent purity and age. Ensure

the reaction time, temperature, and stoichiometry (reagent-to-sample ratio) are correct.

Run a time-course study to find the optimal reaction time.

Common Problem 2: Side-Product Formation. The derivatizing agent reacts with the analyte

in an unintended way or degrades, creating interfering peaks.

Solution: Screen different derivatizing agents. For example, for an amino acid, the

carboxyl group can be esterified with methanolic HCl and the amino group can be acylated

with trifluoroacetic anhydride (TFAA). Ensure all glassware is scrupulously dry, as water

can degrade many common derivatizing agents.
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1. Sample Preparation
(Dissolve in appropriate solvent)

2. Derivatization
(e.g., Esterification + Acylation)

3. Reaction Quench/Workup
(If necessary)

4. GC Injection
(Check inlet temperature)

5. Chiral GC Separation
(Optimize temperature program)

6. Detection (FID/MS)

7. Data Analysis
(Peak Integration & e.e. Calculation)

Click to download full resolution via product page

Caption: A typical workflow for determining e.e. using chiral GC with derivatization.

Q: My peaks are broad or show poor resolution. What are the likely causes?

A: Peak broadening in GC reduces resolution and sensitivity.
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Underlying Cause 1: Suboptimal Temperature Program. The oven temperature ramp rate is

critical. If the ramp is too fast, components do not have enough time to interact with the

stationary phase, resulting in co-elution. If it's too slow, peaks broaden due to diffusion.

Solution: Decrease the oven temperature. Chiral selectivity on cyclodextrin phases often

increases at lower temperatures. Try a slower ramp rate or even an isothermal (constant

temperature) run if retention times are short.

Underlying Cause 2: Incorrect Carrier Gas Flow Rate. The linear velocity of the carrier gas

(Helium, Hydrogen, or Nitrogen) affects efficiency.

Solution: Optimize the flow rate or head pressure. Use the van Deemter equation as a

theoretical guide to find the optimal flow rate that minimizes peak broadening.

Underlying Cause 3: Sample Overload. Injecting too much sample can saturate the column,

leading to broad, fronting peaks.

Solution: Dilute the sample or reduce the injection volume.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining e.e. without requiring chromatographic separation. In a

standard NMR experiment, enantiomers are indistinguishable. To resolve them, a chiral

environment must be created inside the NMR tube.

Q: My signals for the enantiomers are not resolved even with a chiral additive. What can I do?

A: The goal is to convert the single signal for a given proton in the enantiomeric pair into two

distinct signals (a diastereotopic pair) with different chemical shifts.

Underlying Cause 1: Incorrect Chiral Additive. The two main types are Chiral Shift Reagents

(CSRs) and Chiral Solvating Agents (CSAs). CSRs are paramagnetic lanthanide complexes

(e.g., Eu(hfc)₃) that coordinate to Lewis basic sites on the analyte.[20] CSAs form weak,

transient diastereomeric solvates through interactions like hydrogen bonding. Your choice

depends on the analyte's functional groups.

Solution: If a CSR isn't working for an alcohol, try a CSA like (R)-(-)-2,2,2-trifluoro-1-(9-

anthryl)ethanol (TFAE). If signals are not resolved, the interaction may be too weak or the
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chosen proton may be too far from the chiral center.

Underlying Cause 2: Suboptimal Concentration. The ratio of the chiral additive to the analyte

is critical. Too little reagent will not induce a sufficient chemical shift difference (ΔΔδ). Too

much can cause excessive line broadening.[21]

Solution: Perform a titration experiment. Acquire a series of spectra while incrementally

adding small amounts of the chiral additive. Monitor the separation of a key signal to find

the optimal concentration that maximizes resolution without significant broadening.

Underlying Cause 3: Environmental Factors. Temperature and solvent choice can

significantly affect the binding equilibrium between the analyte and the chiral additive.[22]

Solution: Try acquiring the spectrum at a lower temperature to favor complex formation.

Test different deuterated solvents (e.g., CDCl₃ vs. Benzene-d₆) as this can alter the nature

of the interactions.
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Caption: A logic diagram to guide the initial selection of a chiral additive for NMR analysis.

D. Capillary Electrophoresis (CE)
CE offers high efficiency and requires minimal sample volume. Chiral selectors, typically

cyclodextrins, are added directly to the background electrolyte (buffer).[5]

Q: I'm having issues with migration time reproducibility. What are the common causes?

A: Reproducibility in CE is highly dependent on maintaining a consistent electroosmotic flow

(EOF) and capillary surface chemistry.

Underlying Cause 1: Inconsistent Capillary Conditioning. The inner surface of the fused silica

capillary must be properly conditioned before the first run and regenerated between runs.
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Solution: Implement a rigorous and consistent washing protocol. A typical sequence

between runs is: 0.1 M NaOH, water, and then fresh background electrolyte. This ensures

the capillary surface is re-activated to a consistent state.

Underlying Cause 2: Buffer Depletion or Contamination. The composition of the buffer in the

inlet and outlet vials can change over time due to electrolysis and evaporation.

Solution: Replace the buffer in the vials every 5-10 runs to ensure consistent conductivity

and pH.

Q: My resolution is poor. How can I optimize it?

A: Resolution in chiral CE depends on the differential interaction of the enantiomers with the

chiral selector in the buffer.[23]

Underlying Cause: Suboptimal Chiral Selector Concentration. Not enough selector leads to

poor interaction; too much can increase viscosity and cause peak broadening.

Solution: Vary the concentration of the cyclodextrin in the buffer. Start around 10 mM and

test higher and lower concentrations to find the optimal point.

Solution 2: Change the Selector. Different types of cyclodextrins (alpha, beta, gamma) and

their derivatized forms (e.g., hydroxypropyl-β-cyclodextrin) have different cavity sizes and

interaction modes. If one doesn't work, screen others.

Solution 3: Adjust Buffer pH and Voltage. The pH affects the charge of the analyte and the

capillary wall, influencing both electrophoretic mobility and EOF. The applied voltage affects

migration speed and Joule heating. Lowering the voltage can sometimes improve resolution

by reducing band broadening from thermal effects.

Part 3: Method Validation
Once a reliable method is developed, it must be validated to prove it is suitable for its intended

purpose.[24][25] This provides documented evidence of its accuracy, precision, and reliability.

[25]

Q: What key parameters must be validated for a method determining enantiomeric excess?
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A: According to guidelines from bodies like the ICH (International Council for Harmonisation),

the core validation parameters are:
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Parameter Question It Answers How to Assess

Specificity/Selectivity

Does the method

unambiguously measure the

target enantiomers without

interference from other

components (impurities,

degradants, other

enantiomer)?

Analyze a placebo/blank.

Spike the racemate with known

impurities. For chiral methods,

the key is demonstrating

baseline resolution (Rs > 1.5)

between the enantiomers.

Linearity

Is the method's response

directly proportional to the

concentration of the analyte

over a given range?

Prepare a series of standards

at different concentrations

(e.g., 5-6 levels). Plot peak

area vs. concentration and

determine the correlation

coefficient (r² > 0.99).

Accuracy
How close are the measured

results to the true value?

Analyze samples with a known

amount of each enantiomer

(prepared by spiking).

Calculate the percent recovery.

Recovery should typically be

within 98-102%.

Precision (Repeatability &

Intermediate)

How close are a series of

measurements of the same

sample to each other?

Repeatability: Multiple

injections of the same sample

on the same day, by the same

analyst, on the same

instrument. Intermediate

Precision: Repeat the analysis

on different days, with different

analysts, or on different

instruments. Expressed as

Relative Standard Deviation

(%RSD).
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Limit of Quantitation (LOQ)

What is the lowest

concentration of the minor

enantiomer that can be reliably

quantified?

This is critical for purity testing.

It's the concentration that gives

a signal-to-noise ratio of ~10:1

and can be measured with

acceptable precision and

accuracy.[24]

Robustness

How resistant is the method to

small, deliberate variations in

parameters?

Make small changes to method

parameters (e.g., mobile phase

composition ±2%, column

temperature ±5°C, flow rate

±10%) and check if the results

(especially resolution) remain

within acceptable limits.

System Suitability: Before any validation run, inject a standard (e.g., a 50:50 racemic

mixture) multiple times. Verify that the resolution between enantiomers, tailing factor, and

retention time precision meet pre-defined criteria (e.g., Resolution > 2.0, %RSD of peak area

< 2.0%).

Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering

peaks are present at the retention times of the enantiomers.

Linearity: Prepare a calibration curve for each enantiomer individually if possible.

Alternatively, prepare mixtures with varying e.e. values (e.g., 100:0, 99:1, 95:5, 80:20, 50:50)

to demonstrate a linear response for the minor peak.

Accuracy: Prepare samples at three different concentration levels (e.g., 80%, 100%, 120% of

the target concentration) with a known e.e. (e.g., a 99:1 mixture). Analyze each in triplicate

and calculate the percent recovery of the minor enantiomer.

Precision (Repeatability): Prepare one batch of a sample (e.g., a 99:1 mixture). Perform at

least six replicate injections and calculate the %RSD for the peak area of the minor

enantiomer and the calculated e.e.

Limit of Quantitation (LOQ): Prepare progressively more dilute samples of the minor

enantiomer in the presence of the major. Determine the concentration at which the signal-to-
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noise ratio is approximately 10 and where precision (%RSD) and accuracy (recovery) are

acceptable.

Robustness: Identify critical method parameters. For each parameter, perform the analysis at

the nominal setting and at high/low settings (e.g., Flow rate: 0.9, 1.0, 1.1 mL/min). Evaluate

the impact on resolution and retention time.

Documentation: Document all procedures, results, and calculations in a formal validation

report.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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